2-(Methanesulfonyl)-5-methyl-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are characterized by a five-membered aromatic ring containing four carbon atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide can be achieved through several methods. One common approach involves the sulfonation of 2-methylthiophene using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, acids, and bases are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted thiophenes with different functional groups.
Scientific Research Applications
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thiophene ring’s aromatic nature allows for π-π stacking interactions with other aromatic systems, which can be crucial in biological and material science applications.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simpler structure.
2-Methylthiophene: Lacks the sulfonyl group, resulting in different chemical properties.
5-Methylsulfonylthiophene: Similar but without the additional methyl group.
Uniqueness
2-Methyl-5-(methylsulfonyl)thiophene 1,1-dioxide is unique due to the presence of both a methyl and a methylsulfonyl group, which confer distinct electronic and steric effects
Properties
CAS No. |
852848-04-5 |
---|---|
Molecular Formula |
C6H8O4S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-methyl-5-methylsulfonylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O4S2/c1-5-3-4-6(11(2,7)8)12(5,9)10/h3-4H,1-2H3 |
InChI Key |
CWQZRTCQCDDLNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1(=O)=O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.